1-Decylpiperazine
Overview
Description
1-Decylpiperazine is a chemical compound with the molecular formula C14H30N2 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of piperazine derivatives, which would include this compound, has been a subject of research in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Scientific Research Applications
Gas Chromatography Applications
- Determination of Diethylcarbamazine in Blood: A study by Nene, Anjaneyulu, and Rajagopalan (1998) developed a gas chromatography procedure using an alkali flame ionization detector for quantitatively determining diethylcarbamazine (a compound related to 1-Decylpiperazine) in blood samples. This method enhanced precision and accuracy in measuring specific drug concentrations in biological fluids (Nene, Anjaneyulu, & Rajagopalan, 1998).
Pharmacology and Receptor Studies
Arylpiperazine Derivatives and Clinical Application
Caccia (2007) noted that several arylpiperazine derivatives, which include structures similar to this compound, have clinical applications, primarily in treating depression, psychosis, or anxiety. The study highlights the metabolism and disposition of these derivatives (Caccia, 2007).
α1-Adrenoceptor Antagonists and Antiarrhythmic Agents
Research by Nowaczyk et al. (2010) explored the activity of arylpiperazines as α1-adrenoceptor antagonists and antiarrhythmic agents. The study involved examining the charge distribution in pharmacophore models and highlighted the significance of electronic and nuclear charge distribution in determining the compounds' activities (Nowaczyk et al., 2010).
Binding Characteristics at Serotonin Receptors
Dukat et al. (1996) investigated the binding characteristics of arylpiperazines at 5-HT3 serotonin receptors. Their findings provided insights into the structural relationships affecting binding affinity and suggested potential areas for drug development (Dukat et al., 1996).
Chemical Synthesis and Optimization
- Synthesis of NK1 Receptor Antagonist: Guercio et al. (2009) described the optimization of the chemical synthesis for an NK-1 antagonist, focusing on the development of a scalable route for manufacturing a chirally pure arylpiperazine derivative. This study highlighted the importance of enhancing safety, yield, and throughput in the synthesis process (Guercio et al., 2009).
Safety and Hazards
1-Decylpiperazine may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water .
Mechanism of Action
Target of Action
1-Decylpiperazine is a derivative of piperazine . Piperazine and its derivatives are known to target the GABA (γ-aminobutyric acid) receptors . These receptors play a crucial role in the nervous system as they are responsible for reducing neuronal excitability .
Mode of Action
This compound, like other piperazine derivatives, acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, which results in flaccid paralysis of the worm . This action is thought to be the primary mechanism by which piperazine derivatives exert their anthelmintic effects .
Biochemical Pathways
Piperazine derivatives are known to be involved in various biochemical pathways due to their interaction with gaba receptors . The activation of these receptors can lead to changes in several downstream effects, including the modulation of neurotransmitter release, ion channel conductivity, and neuronal excitability .
Pharmacokinetics
The nitrogen atoms in piperazine derivatives serve as hydrogen bond donors/acceptors, tuning the interactions with receptors and increasing water solubility and bioavailability .
Result of Action
The primary result of this compound’s action is the paralysis of parasites, which allows the host body to easily expel the invasive organism . This is due to the compound’s interaction with GABA receptors, leading to hyperpolarization of nerve endings .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container to maintain its stability . Additionally, it should be prevented from being released into the environment .
Biochemical Analysis
Biochemical Properties
1-Decylpiperazine plays a role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. This interaction can lead to the inhibition or activation of these enzymes, affecting the metabolic pathways they regulate. Additionally, this compound can bind to GABA (gamma-aminobutyric acid) receptors, modulating their activity and influencing neurotransmission .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK (mitogen-activated protein kinase) pathway, which plays a crucial role in cell growth and differentiation. Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes . These effects can impact cellular metabolism, including the regulation of energy production and the synthesis of biomolecules.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules. At the molecular level, this compound can bind to enzymes, receptors, and other proteins, influencing their activity and function. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis. Additionally, this compound can activate or inhibit receptors by binding to their ligand-binding domains, modulating their signaling activity . These interactions can lead to changes in gene expression, enzyme activity, and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in changes in cellular function, including alterations in cell growth, differentiation, and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating neurotransmission and enhancing cognitive function. At high doses, this compound can exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the effects of this compound change significantly at specific dosage levels. These findings highlight the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and can further interact with other metabolic pathways. The involvement of this compound in these pathways can impact cellular metabolism and overall physiological function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, this compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria . The distribution of this compound within tissues can also influence its activity and function, as different tissues may have varying levels of transporters and binding proteins.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy production . The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biological activity.
Properties
IUPAC Name |
1-decylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2/c1-2-3-4-5-6-7-8-9-12-16-13-10-15-11-14-16/h15H,2-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWUIWUPMVSNGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90282353 | |
Record name | 1-Decylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90282353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63207-03-4 | |
Record name | 63207-03-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25545 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Decylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90282353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 63207-03-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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